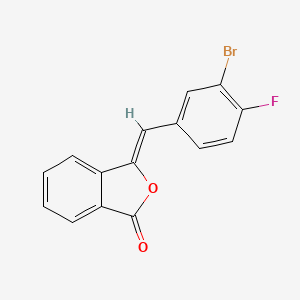
(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one has been studied in detail. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The mechanism of action of this compound in OLEDs and OPVs is based on its ability to transport charge and generate excitons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been shown to have low toxicity and to be well-tolerated in animal models. In vitro studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one in lab experiments include its high purity, low toxicity, and well-characterized mechanism of action. The limitations of using this compound in lab experiments include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one. These include:
1. Further studies on the mechanism of action of this compound in cancer cells and other cell types.
2. Development of new synthetic methods for the preparation of this compound.
3. Studies on the use of this compound in combination with other anticancer agents to enhance its efficacy.
4. Studies on the use of this compound in other applications, such as in the synthesis of complex organic molecules or in the development of new materials for electronic devices.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and in humans.
Conclusion:
This compound is a promising compound with potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound is needed to fully understand its potential and to develop new applications for it.
Métodos De Síntesis
The synthesis of (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one has been achieved using various methods, including the Suzuki-Miyaura coupling reaction and the Heck reaction. The Suzuki-Miyaura coupling reaction involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst to form the desired product. The Heck reaction involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst to form the desired product.
Aplicaciones Científicas De Investigación
(Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. In materials science, this compound has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In organic synthesis, this compound has been studied for its potential use as a building block in the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
(3Z)-3-[(3-bromo-4-fluorophenyl)methylidene]-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO2/c16-12-7-9(5-6-13(12)17)8-14-10-3-1-2-4-11(10)15(18)19-14/h1-8H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTICOLUIJZBHY-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)F)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC(=C(C=C3)F)Br)/OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-bromofuran-2-carboxamide](/img/structure/B2901983.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2901985.png)
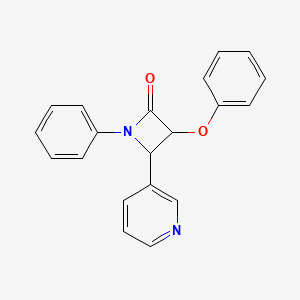
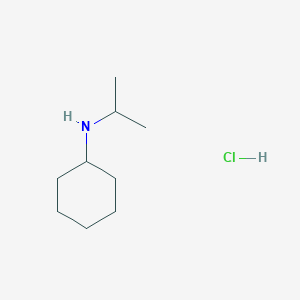
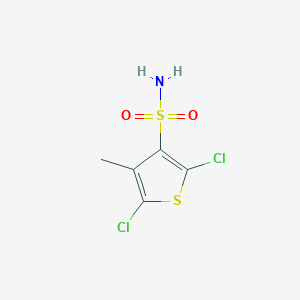
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone](/img/structure/B2901992.png)
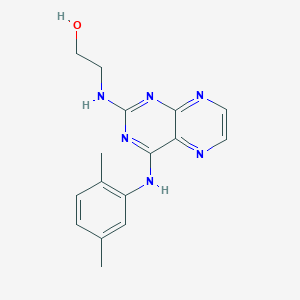
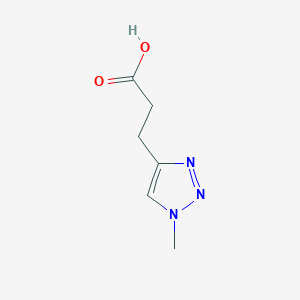
![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]-2-methylpropanamide](/img/structure/B2901997.png)
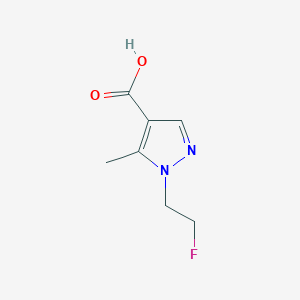
![Methyl 3-amino-4-[(4-ethylphenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2902000.png)
![2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2902003.png)